An In-Depth Technical Guide to 1-(6-Chloropyrin-3-YL)cyclopropanecarboxylic Acid (CAS 854267-90-6): A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(6-Chloropyrin-3-YL)cyclopropanecarboxylic Acid (CAS 854267-90-6): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. The unique structural combination of a chloropyridine moiety and a cyclopropanecarboxylic acid group imparts desirable physicochemical and pharmacological properties to parent molecules, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, outlines robust synthetic protocols, discusses its strategic applications in drug design, and provides insights into its role in influencing the metabolic stability and target-binding interactions of bioactive compounds.
Introduction: The Strategic Value of the Chloropyridinyl-Cyclopropane Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid has emerged as a valuable scaffold due to the synergistic contribution of its two key components: the 6-chloropyridine ring and the 1-carboxycyclopropyl group.
The 6-chloropyridine moiety is a well-established pharmacophore. The chlorine atom, an electron-withdrawing group, can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, which can be critical for target engagement. Furthermore, the chlorine atom provides a reactive handle for further synthetic elaboration through various cross-coupling reactions, allowing for the exploration of a wider chemical space.
The cyclopropane ring , a small, strained carbocycle, offers several advantages in drug design. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to increased binding affinity and selectivity for a biological target. Moreover, the cyclopropane group is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to more flexible alkyl chains. The electron-withdrawing nature of a substituent like a chloro group on the pyridine ring may further contribute to slowing the metabolism of the cyclopropane ring.[1]
This guide will delve into the practical aspects of working with this versatile building block, providing the necessary technical details for its synthesis, characterization, and strategic deployment in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 854267-90-6 | [2] |
| Molecular Formula | C₉H₈ClNO₂ | [2] |
| Molecular Weight | 197.62 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Predicted Boiling Point | 370.5 ± 37.0 °C | Generic |
| Predicted Density | 1.482 ± 0.06 g/cm³ | Generic |
| Predicted pKa | 3.84 ± 0.20 | Generic |
Synthesis and Characterization
The synthesis of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid can be achieved through a variety of routes. A common and effective strategy involves a two-step sequence: the formation of the corresponding cyclopropyl nitrile, followed by its hydrolysis to the carboxylic acid.
Synthetic Workflow
The following diagram illustrates a plausible and efficient synthetic pathway to the target compound.
Caption: A two-step synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of analogous arylcyclopropanecarboxylic acids.[3] Researchers should perform appropriate risk assessments and optimize conditions as necessary.
Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile
This step involves the α-alkylation of 2-(6-chloropyridin-3-yl)acetonitrile with 1,2-dibromoethane in the presence of a strong base.
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Reagents and Equipment:
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2-(6-Chloropyridin-3-yl)acetonitrile
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1,2-Dibromoethane
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Sodium hydroxide (or other suitable base)
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
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Solvent (e.g., water, toluene, or a biphasic mixture)
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Round-bottom flask with magnetic stirrer, condenser, and addition funnel
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Heating mantle
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-
Procedure:
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To a round-bottom flask, add 2-(6-chloropyridin-3-yl)acetonitrile and the chosen solvent.
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Add the base (e.g., a concentrated aqueous solution of sodium hydroxide). If using a phase-transfer catalyst, add it at this stage.
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Heat the mixture to the optimal temperature (typically 50-70 °C) with vigorous stirring.
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Slowly add 1,2-dibromoethane via the addition funnel over a period of 1-2 hours.
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After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.
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Cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to yield the crude 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, which can be used in the next step with or without further purification by column chromatography.
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Step 2: Hydrolysis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile to 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic Acid
The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions.
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Reagents and Equipment:
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1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile
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Concentrated hydrochloric acid (or sulfuric acid)
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Water
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Round-bottom flask with magnetic stirrer and condenser
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Heating mantle
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-
Procedure:
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In a round-bottom flask, suspend 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile in a mixture of concentrated hydrochloric acid and water.
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Heat the mixture to reflux (typically around 100-110 °C) with stirring.
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Maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture in an ice bath. The product may precipitate from the solution.
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Adjust the pH of the solution to its isoelectric point (typically pH 3-4) with a base (e.g., aqueous sodium hydroxide) to maximize the precipitation of the carboxylic acid.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water to remove any remaining salts.
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Dry the product under vacuum to obtain 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the diastereotopic methylene protons of the cyclopropane ring. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) with coupling patterns indicative of the substitution pattern. The cyclopropane protons will appear as multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ > 170 ppm), the carbons of the pyridine ring, and the carbons of the cyclopropane ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[4] Common fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the cyclopropane ring.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbonyl group (typically around 1700 cm⁻¹).[6]
Applications in Drug Discovery and Medicinal Chemistry
1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to readily form amide and ester linkages, and the potential for further modification of the chloropyridine ring.
Role as a Scaffold in Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[7] The 6-chloropyridin-3-yl moiety, when incorporated into a larger molecule, can serve as a crucial pharmacophore. The cyclopropanecarboxylic acid portion can be used to introduce other functionalities or to link to other parts of the inhibitor, often influencing solubility, cell permeability, and metabolic stability.
Caption: Use of the title compound as a building block for kinase inhibitors.
Modulation of Physicochemical Properties
The incorporation of the cyclopropyl group can significantly impact the physicochemical properties of a drug candidate. As previously mentioned, it can enhance metabolic stability. Additionally, the rigid nature of the cyclopropane ring can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity. The carboxylic acid functional group provides a point for salt formation, which can be used to modulate solubility and other formulation properties.
Examples of Structurally Related Compounds in Development
While specific clinical candidates containing the exact 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid fragment are not prominently disclosed in the public domain, numerous patents describe the use of structurally similar building blocks in the synthesis of inhibitors for various therapeutic targets, including kinases, proteases, and other enzymes. The general principles of using chloropyridine and cyclopropane moieties to achieve desired biological activity and pharmacokinetic profiles are well-established in the medicinal chemistry literature.
Safety and Handling
As with all laboratory chemicals, 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid is a high-value building block for medicinal chemists and drug development professionals. Its unique combination of a chloropyridine ring and a cyclopropanecarboxylic acid provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced metabolic stability, target affinity, and desirable physicochemical properties. The synthetic routes are accessible, and the versatility of the molecule ensures its continued importance in the pursuit of new and effective medicines.
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